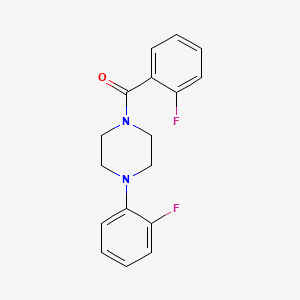

1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry. researchgate.net It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of biologically active compounds. nih.govtandfonline.com The widespread use of the piperazine moiety is attributed to its unique physicochemical characteristics. nih.govresearchgate.net These include its solubility, basicity, chemical reactivity, and conformational properties. nih.govresearchgate.net

The two nitrogen atoms in the piperazine core allow for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties. tandfonline.com This versatility makes the piperazine scaffold an important tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govtandfonline.com By modifying the substituents, researchers can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The basicity of the piperazine nitrogens, due to their appropriate pKa values, can enhance water solubility, which is crucial for a drug's bioavailability. nih.gov Consequently, the piperazine ring is a structural element in numerous drugs approved by the U.S. Food and Drug Administration (FDA) across various therapeutic areas, including anticancer, antibacterial, anti-inflammatory, and antipsychotic agents. tandfonline.comresearchgate.netnih.gov

Overview of Halogenated Piperazine Derivatives and Their Biological Relevance

The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the piperazine scaffold or its substituents is a common strategy in drug design to enhance therapeutic potential. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov For instance, incorporating halogen atoms can increase a compound's lipophilicity (fat solubility), which may improve its ability to permeate cell membranes and reach its intracellular target. nih.gov

Structure-activity relationship (SAR) studies have frequently shown that the presence and position of halogen substituents are critical for biological activity. nih.govmdpi.com In some series of phenylpiperazine derivatives, compounds with two chlorine atoms on the phenyl ring demonstrated a more potent cytotoxic effect against cancer cell lines than analogues with fluorine or trifluoromethyl groups. mdpi.com In other contexts, halogen substituents have been essential for the inhibitory effects of piperazine derivatives on biological targets like human equilibrative nucleoside transporters (ENTs). polyu.edu.hkpolyu.edu.hk The strategic placement of halogens can lead to compounds with a desirable balance of efficacy and a reduced toxicity profile, as seen in the development of piperazine derivatives as radioprotective agents. nih.gov

Specific Focus on 1-(2-Fluorobenzoyl)-4-(2-fluorophenyl)piperazine and Structurally Related Analogs

The compound this compound belongs to a well-explored class of phenylpiperazine derivatives. This class of molecules is characterized by a piperazine ring linked to one or more phenyl groups, which can be further substituted. Research into structurally similar compounds provides valuable insights into the potential biological role of the this compound moiety.

For example, extensive research has been conducted on analogues where a fluorophenylpiperazine unit is a key structural component. One such analogue, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), is an inhibitor of equilibrative nucleoside transporters (ENTs). frontiersin.org Studies on FPMINT and its derivatives have underscored the importance of the halogen substitute on the fluorophenyl moiety for inhibitory activity against both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk The inhibitory activities of several FPMINT analogues highlight how small structural modifications can significantly impact potency and selectivity. frontiersin.org

| Compound | Modification from FPMINT | IC₅₀ on ENT1 (µM) | IC₅₀ on ENT2 (µM) |

|---|---|---|---|

| FPMINT | Reference Compound | 171.11 | 36.82 |

| Compound 2a | Removal of fluoride (B91410) from fluorophenyl moiety | 104.92 | No Inhibition |

| Compound 2b | Fluoride at ortho position replaced with chloride at meta position | 12.68 | 2.95 |

| Compound 3b | N-naphthalene moiety replaced with N-(m-methylphenyl) moiety | 1.65 | No Inhibition |

| Compound 3c | N-naphthalene moiety replaced with N-(p-ethylphenyl) moiety; Fluoride at ortho position replaced with chloride at meta position | 2.38 | 0.57 |

The incorporation of fluorine into drug candidates, as seen in this compound, is a deliberate and strategic decision in medicinal chemistry. tandfonline.com Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen. tandfonline.com However, its electronic properties are vastly different, leading to several beneficial effects on a drug molecule. researchgate.net

Furthermore, fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, such as the basic amines in the piperazine ring. researchgate.netnih.govnih.gov This modulation can influence a compound's solubility, absorption, and ability to bind to its biological target. nih.gov Fluorine substitution can also impact molecular conformation and increase binding affinity to target proteins by forming favorable electrostatic interactions. tandfonline.comresearchgate.net Finally, the radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), a non-invasive imaging technique. tandfonline.comnih.gov Incorporating fluorine into a molecule opens the possibility of developing ¹⁸F-labeled versions for use as diagnostic imaging agents in drug development and clinical settings. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O/c18-14-6-2-1-5-13(14)17(22)21-11-9-20(10-12-21)16-8-4-3-7-15(16)19/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKOUBMXBABJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Fluorinated Piperazine Compounds

General Synthetic Approaches to Substituted Piperazine (B1678402) Cores

The construction of the piperazine ring is a fundamental step in the synthesis of a wide array of pharmaceutical agents. nih.gov Several general methods are utilized to create this heterocyclic core, each with its own advantages and limitations.

Common approaches to the synthesis of substituted piperazine cores include:

Cyclization of Linear Diamine Precursors : This is a classical and widely used method for forming the piperazine ring. It typically involves the reaction of a 1,2-diamine with a dielectrophile, such as a dihalide or a diol that has been activated. rsc.org

Reduction of 2,5-Diketopiperazines : These cyclic peptides can be reduced to form the corresponding piperazine derivatives. This method is particularly useful for accessing chiral piperazines when starting from amino acid precursors. rsc.org

Ring Expansion Reactions : Certain smaller heterocyclic rings, such as aziridines, can undergo ring expansion reactions to form piperazines. For instance, the [3+3]-type dimerization of aziridines can yield piperazine structures. researchgate.net

Ring-Opening of 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives : The C-N bonds of DABCO can be cleaved under specific conditions to generate substituted piperazine derivatives. This method offers a pathway to a variety of N-substituted piperazines. researchgate.netrsc.org

Direct C-H Functionalization : More recent advances have focused on the direct functionalization of C-H bonds on the piperazine ring itself. These methods, often employing photoredox catalysis, allow for the introduction of substituents at the carbon atoms of the piperazine core, expanding the accessible chemical space. mdpi.comresearchgate.net

Buchwald-Hartwig Amination and Ullmann Condensation : These palladium- and copper-catalyzed cross-coupling reactions, respectively, are powerful methods for forming N-aryl bonds and are frequently used to synthesize N-arylpiperazines. nih.gov

| Synthetic Approach | Description | Key Features |

| Cyclization of Diamines | Reaction of a 1,2-diamine with a dielectrophile. | Classical, versatile, widely used. |

| Reduction of Diketopiperazines | Reduction of cyclic dipeptides. | Access to chiral piperazines. |

| Ring Expansion | e.g., Dimerization of aziridines. | Forms piperazine from smaller rings. |

| DABCO Ring Opening | Cleavage of C-N bonds in DABCO. | Access to N-substituted piperazines. |

| C-H Functionalization | Direct introduction of substituents at carbon atoms. | Modern, expands chemical diversity. |

| Cross-Coupling Reactions | e.g., Buchwald-Hartwig, Ullmann. | Efficient formation of N-aryl bonds. |

Introduction of Fluorinated Benzoyl and Phenyl Moieties

Once the piperazine core is obtained, the next critical steps involve the introduction of the specific fluorinated aromatic groups: the 2-fluorobenzoyl moiety at one nitrogen and the 2-fluorophenyl group at the other.

Acylation Reactions for Benzoyl Moiety Introduction

The introduction of the 2-fluorobenzoyl group is typically achieved through an acylation reaction. This involves reacting a piperazine nitrogen with a suitable acylating agent, such as 2-fluorobenzoyl chloride or 2-fluorobenzoic acid activated with a coupling reagent. ambeed.comnih.gov

The reaction is generally straightforward and proceeds under standard acylation conditions. For a monosubstituted piperazine, such as 1-(2-fluorophenyl)piperazine (B89578), the acylation will occur at the secondary amine. If starting with piperazine itself, careful control of stoichiometry is necessary to favor mono-acylation over di-acylation. rsc.org The use of a base, such as triethylamine (B128534) or pyridine (B92270), is common to neutralize the acid byproduct formed during the reaction. ijpsr.commdpi.com

Alkylation and Arylation Reactions for Phenyl-Piperazine Linkages

The formation of the N-(2-fluorophenyl) bond can be accomplished through several established methods for N-arylation. nih.gov

Key methods include:

Nucleophilic Aromatic Substitution (SNAr) : This reaction is effective when the aromatic ring is activated by electron-withdrawing groups. In the case of 2-fluorophenyl derivatives, while fluorine is activating, additional activating groups may be necessary for the reaction to proceed efficiently with piperazine. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. It involves the reaction of an aryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene) with piperazine in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov

Ullmann Condensation : This is a copper-catalyzed N-arylation reaction that also utilizes an aryl halide and an amine. While historically significant, it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination. nih.gov

The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Strategies for Derivatization and Analog Preparation

To explore the structure-activity relationships (SAR) of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, medicinal chemists synthesize a variety of analogs by modifying different parts of the molecule.

Modifications on the N-Substituents of the Piperazine Ring

Derivatization of the N-substituents of the piperazine ring is a common strategy to probe the importance of these groups for biological activity.

Varying the Acyl Group : The 2-fluorobenzoyl group can be replaced with other substituted or unsubstituted benzoyl groups, or with different acyl groups altogether (e.g., alkanoyl, heteroaroyl). This can be achieved by reacting 1-(2-fluorophenyl)piperazine with a variety of acyl chlorides or activated carboxylic acids. ijpsr.com

Varying the Aryl Group : The 2-fluorophenyl group can be substituted with other aryl or heteroaryl groups. This is typically accomplished by starting with piperazine and reacting it with different aryl halides via Buchwald-Hartwig amination or other N-arylation methods, followed by acylation. nih.gov

These modifications can provide insights into the electronic and steric requirements of the binding pocket of the biological target.

Systematic Aromatic Ring Substitutions for Structure-Activity Relationship Studies

Systematic substitution on the aromatic rings is a powerful tool in SAR studies. The introduction of different substituents at various positions on both the benzoyl and phenyl rings can have a significant impact on the compound's properties. mdpi.com

Electronic Effects : Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic rings, which can affect binding affinity and metabolic stability. mdpi.comnih.gov

Steric Effects : Varying the size of the substituents can probe the steric constraints of the target's binding site.

Radiosynthesis Techniques for Fluorinated Piperazine Analogs (e.g., for PET imaging)

The synthesis of radiolabeled fluorinated piperazine analogs is of significant interest for the development of positron emission tomography (PET) imaging agents. The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into these molecules allows for non-invasive in vivo imaging of various biological targets. The relatively long half-life of ¹⁸F (109.8 minutes) facilitates the multi-step synthesis and purification of these radiotracers, making it a preferred radionuclide for PET applications. nih.gov The primary challenge in radiosynthesis is to incorporate the ¹⁸F atom efficiently and rapidly into the target molecule with high radiochemical yield, purity, and specific activity.

A common strategy for the radiosynthesis of ¹⁸F-labeled piperazine analogs involves nucleophilic substitution reactions. This typically requires a precursor molecule containing a good leaving group that can be readily displaced by [¹⁸F]fluoride. The [¹⁸F]fluoride is produced in a cyclotron and needs to be activated for the nucleophilic reaction, which is often achieved using a phase-transfer catalyst like a kryptofix (e.g., K₂₂₂) in combination with a weak base such as potassium carbonate. nih.gov

For a compound like this compound, radiosynthesis would likely involve the ¹⁸F-labeling of one of the fluorophenyl rings. This can be achieved through several established methods:

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for introducing ¹⁸F into an aromatic ring. The precursor molecule would have an electron-withdrawing group (e.g., nitro, trimethylammonium) positioned ortho or para to a leaving group (e.g., another halogen, tosylate) on the phenyl ring. The electron-withdrawing group activates the ring towards nucleophilic attack by [¹⁸F]fluoride. For instance, a precursor like 1-(2-nitrobenzoyl)-4-(2-nitrophenyl)piperazine or a similar activated derivative could potentially be used. The reaction conditions typically involve heating the precursor with activated [¹⁸F]fluoride in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). uni-tuebingen.de

Copper-Mediated Radiofluorination: For aromatic rings that are not sufficiently activated for SNAr, copper-mediated radiofluorination has emerged as a powerful alternative. iaea.org This method can be applied to precursors containing iodo, bromo, or triflate leaving groups, and even organoboron precursors like boronic esters. The reaction is catalyzed by a copper complex and allows for the radiofluorination of electron-rich, electron-neutral, and electron-deficient aromatic rings under relatively mild conditions. umich.edu

Radiosynthesis from Stannylated Precursors: Another approach involves the use of organotin precursors, such as a trimethylstannyl derivative of the fluorophenyl moiety. Electrophilic fluorination can be performed using [¹⁸F]F₂; however, this method often results in low specific activity. A more common approach is the nucleophilic displacement of the trimethylstannyl group, which can be facilitated by an oxidizing agent. For example, the synthesis of 3-[[4-(4-[¹⁸F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was achieved via electrophilic fluorination of a trimethylstannyl precursor. researchgate.net

The development of automated synthesis modules has streamlined the production of ¹⁸F-labeled PET tracers, ensuring reproducible and high-yield production under cGMP (current Good Manufacturing Practice) guidelines. nih.govchemistryworld.com These automated systems perform the entire radiosynthesis process, from the activation of [¹⁸F]fluoride to the purification of the final radiotracer, minimizing radiation exposure to the operator. mdpi.com

Below is a table summarizing representative radiosynthesis data for some fluorinated piperazine analogs, illustrating the typical outcomes of these techniques.

| Radiotracer | Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Specific Activity (GBq/µmol) | Reference |

| [¹⁸F]FBPC03 (A phenylpiperazine-like D3R ligand) | Not specified | Automated nucleophilic substitution | >30% | >112 | nih.gov |

| [¹⁸F]4a (A piperazine-based FAP inhibitor) | Alkyne | Two-step with [¹⁸F]-1-azido-2-fluoroethane | 10.8% | 0.1-5.8 | nih.gov |

| 3-[[4-(4-[¹⁸F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | Trimethylstannyl | Electrophilic fluorination with [¹⁸F]F₂ | <1% (decay corrected) | 12.8–16.4 | researchgate.net |

| [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | Tosylated precursor | Nucleophilic substitution | 18% | 45 | nih.gov |

Advanced Synthetic Techniques (e.g., continuous flow reactors, microwave-assisted synthesis)

In recent years, advanced synthetic techniques such as continuous flow chemistry and microwave-assisted synthesis have been increasingly adopted in pharmaceutical manufacturing to improve efficiency, safety, and scalability. These methods offer significant advantages over traditional batch processing for the synthesis of complex molecules like fluorinated piperazine compounds.

Continuous Flow Reactors:

Continuous flow synthesis involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. This technique offers several benefits, including precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety profiles, particularly for highly exothermic or hazardous reactions. nih.gov The small reactor volumes minimize the risks associated with handling unstable intermediates or hazardous reagents. allfordrugs.com

For the synthesis of a molecule like this compound, which involves key bond-forming reactions such as N-arylation and amide coupling, continuous flow technology can be highly advantageous. For instance, the N-arylation of piperazine with a fluoroaromatic compound can be performed in a flow reactor with improved yields and selectivity compared to batch methods. Similarly, the amidation reaction between a piperazine derivative and a fluorobenzoyl chloride can be efficiently carried out in a continuous flow system. rsc.orgrsc.org The integration of in-line purification and analysis tools can lead to a fully automated and streamlined manufacturing process. researchgate.netrsc.org

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov The rapid and uniform heating provided by microwaves can lead to higher yields, improved product purity, and access to chemical transformations that are difficult to achieve with conventional heating. beilstein-journals.org

The application of microwave energy is particularly beneficial for the synthesis of fluorinated piperazine derivatives. For example, microwave-assisted N-arylation of piperazines with arylboronic acids or aryl halides has been shown to be highly efficient. nih.gov Microwave irradiation can also facilitate the amide bond formation between a piperazine and a carboxylic acid derivative. scipublications.com The use of microwave technology can be especially advantageous in the final steps of a synthetic route, where rapid and high-yielding reactions are crucial.

The table below provides a comparative overview of reaction conditions for synthetic steps relevant to the formation of fluorinated piperazine compounds using conventional versus advanced techniques.

| Reaction Type | Technique | Temperature (°C) | Time | Yield (%) | Reference |

| N-Arylation | |||||

| Pd-catalyzed amination (Batch) | Conventional Heating | 80-120 | 12-24 hours | 60-90 | nih.gov |

| Copper-promoted N-arylation (Microwave) | Microwave Irradiation | 100-150 | 10-30 minutes | 70-95 | nih.gov |

| Amide Coupling | |||||

| Carboxylic acid + amine (Batch) | Conventional Heating | 25-100 | 2-24 hours | 50-85 | nih.gov |

| Amide formation (Microwave) | Microwave Irradiation | 120-180 | 5-20 minutes | 80-98 | scipublications.com |

| Direct amide formation (Continuous Flow) | Continuous Flow | 100-150 | <10 minutes | >90 | rsc.org |

Molecular Mechanisms of Action and Biological Target Engagement

Receptor Interaction Studies of Fluorinated Piperazine (B1678402) Analogs

No specific receptor interaction studies have been published for 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine. The characterization of its binding affinities and functional activities at various neurotransmitter receptors is essential to understanding its potential pharmacological effects.

Dopamine (B1211576) Transporter (DAT) Binding and Inhibition

There is no available data on the binding affinity or inhibitory capacity of this compound at the dopamine transporter. Research on other fluorinated piperazines, such as derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), has shown that this class of compounds can exhibit high affinity for DAT. nih.govnih.gov However, the specific structural features of this compound—namely the 2-fluorobenzoyl and 2-fluorophenyl substitutions—would necessitate dedicated binding assays to determine its DAT interaction profile.

Atypical Dopamine Transporter Inhibitor Profiles

Without DAT binding and functional data, it is impossible to determine if this compound would act as a typical or atypical DAT inhibitor.

Selectivity over Serotonin (B10506) (SERT) and Norepinephrine Transporters (NET)

The selectivity profile of this compound for DAT over SERT and NET has not been determined. Studies on analogous compounds have demonstrated that modifications to the piperazine scaffold can lead to significant variations in selectivity, with some analogs achieving high selectivity for DAT. nih.gov

Serotonin Receptor Ligand Properties

The properties of this compound as a serotonin receptor ligand are unknown. Phenylpiperazine derivatives are known to interact with various serotonin receptor subtypes, including 5-HT1A and 5-HT2A. wikipedia.orgnih.govnih.gov The placement of fluorine atoms on the phenyl rings can significantly influence affinity and efficacy at these receptors. nih.gov However, without empirical data, any potential activity of the target compound at serotonin receptors remains speculative.

Other Neurotransmitter Receptor Modulations (e.g., nicotinic acetylcholine (B1216132) receptors)

There is no information regarding the modulation of other neurotransmitter receptors, such as nicotinic acetylcholine receptors, by this compound.

Enzyme Inhibition and Modulation Profiles

Acetylcholinesterase (AChE) Inhibition

While direct studies on this compound are not extensively documented in publicly available research, studies on structurally similar compounds highlight the potential of this chemical scaffold for acetylcholinesterase (AChE) inhibition. A relevant analogue, 2-(2-(4-(2-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione , incorporates the key 1-(2-fluorobenzoyl)piperazine moiety.

Research into a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed significant AChE inhibitory activity. nih.gov Within this series, substitutions on the benzoyl ring played a crucial role in determining potency. Notably, compounds with electron-withdrawing groups, such as fluorine, at the meta position of the phenyl ring demonstrated enhanced activity. nih.gov The compound 2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (compound 4e in the study) was identified as the most active in the series, with an IC50 value of 7.1 nM, a potency significantly greater than the reference drug donepezil (B133215) (IC50 = 410 nM). nih.gov Molecular docking studies suggested a binding mode similar to donepezil within the active site of AChE. nih.gov Another related compound, 2-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione , also showed notable potency, indicating that the fluorinated benzyl/benzoyl piperazine scaffold is a promising feature for AChE inhibitors. nih.govnih.gov

| Compound | Substituent on Benzoyl Ring | AChE IC50 (nM) |

| Compound 4e | 3-Fluoro | 7.1 |

| Compound 4i | 4-Methoxy | 20.3 |

| Donepezil (Reference) | N/A | 410 |

Transglutaminase 2 (TGase 2) Irreversible Inhibition

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various physiological and pathological processes. nih.gov Its inhibition is a therapeutic strategy for several diseases. While direct evidence of this compound as a TGase 2 inhibitor is not available in the reviewed literature, the piperazine scaffold is a common feature in the design of various enzyme inhibitors. Research into TGase 2 inhibitors has largely focused on other chemical classes, such as peptidomimetics and compounds featuring an acrylamide (B121943) "warhead" that forms a covalent bond with the enzyme. nih.govhzdr.denih.gov These irreversible inhibitors target the active site of TGase 2, effectively blocking its protein crosslinking and cell signaling functions. nih.gov The development of potent and selective TGase 2 inhibitors remains an active area of research, with various scaffolds being explored to achieve therapeutic potential. hzdr.de

Monoamine Oxidase (MAO) Enzyme Inhibition

The (2-fluorophenyl)piperazine moiety is a key structural feature in a class of potent and selective monoamine oxidase B (MAO-B) inhibitors. mdpi.comnih.gov A study focused on pyridazinone derivatives containing this moiety identified several highly active compounds. mdpi.comnih.gov Although not the specific compound of interest, this research provides significant insight into the role of the (2-fluorophenyl)piperazine group in MAO-B inhibition.

In this series, compound T6 , which features a meta-bromo substitution, was the most potent MAO-B inhibitor with an IC50 value of 0.013 µM. mdpi.comnih.gov Compound T3 , with a para-chloro substitution, also showed high potency with an IC50 of 0.039 µM. mdpi.comnih.gov Both compounds demonstrated high selectivity for MAO-B over MAO-A, with selectivity indices (SI) of 120.8 for T6 and 107.4 for T3. mdpi.comnih.gov Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B, with Ki values of 0.0071 µM and 0.014 µM for T6 and T3, respectively. mdpi.comnih.gov These findings highlight that the (2-fluorophenyl)piperazine scaffold is a critical component for achieving high-affinity and selective inhibition of MAO-B. mdpi.com

| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Selectivity Index (SI) for MAO-B |

| T6 | MAO-B | 0.013 | 0.0071 | 120.8 |

| T3 | MAO-B | 0.039 | 0.014 | 107.4 |

| T6 | MAO-A | 1.57 | N/A | N/A |

| T3 | MAO-A | 4.19 | N/A | N/A |

Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition and Selectivity

The 4-(2-fluorophenyl)piperazine moiety is a core component of a novel inhibitor of equilibrative nucleoside transporters (ENTs), 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) . anu.edu.aunih.gov This compound has been investigated for its ability to block ENT1 and ENT2, which are crucial for nucleoside transport and regulating adenosine (B11128) levels. anu.edu.au

FPMINT inhibits the transport of [3H]uridine and [3H]adenosine through both ENT1 and ENT2 in a concentration-dependent manner. anu.edu.aunih.gov Notably, the compound displays a 5- to 10-fold greater selectivity for ENT2 over ENT1. anu.edu.aunih.govfrontiersin.org Kinetic analysis showed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of nucleoside transport without affecting the Km. anu.edu.aunih.gov Structure-activity relationship studies on FPMINT analogues have confirmed that the presence of a halogen substitute on the fluorophenyl moiety is essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hknih.gov These findings establish the 4-(2-fluorophenyl)piperazine scaffold as a key element for developing potent and selective ENT inhibitors. frontiersin.org

| Transporter | Action of FPMINT | Selectivity | Mechanism |

| ENT1 | Inhibition of nucleoside transport | Lower | Irreversible, Non-competitive |

| ENT2 | Inhibition of nucleoside transport | 5-10 fold higher than ENT1 | Irreversible, Non-competitive |

Carbonic Anhydrase (hCA I and II) Inhibition

While no direct studies of this compound on carbonic anhydrase (CA) isoforms were found, the broader piperazine scaffold has been utilized in the design of dual inhibitors targeting both P-glycoprotein (P-gp) and the tumor-associated isoform hCA XII. nih.gov Research in this area focuses on creating hybrid compounds that contain binding groups for both targets on the two nitrogen atoms of the piperazine ring. This strategy aims to overcome multidrug resistance in cancer cells that co-express both proteins. nih.gov The development of such dual inhibitors often involves attaching moieties known to inhibit P-gp and selective hCA isoform inhibitors to the piperazine core. These studies, however, have not specifically evaluated the compound of interest, this compound, against hCA I and II.

In Vitro Cellular Pathway Modulation

Inhibition of Key Signaling Pathways Involved in Cellular Growth and ProliferationThe scientific literature does not contain any data on the effects of this compound on key signaling pathways that regulate cellular growth and proliferation.

Due to the lack of available data, no data tables or detailed research findings for this compound can be provided at this time.

Structure Activity Relationship Sar Studies and Computational Approaches

Influence of Substituent Position and Electronic Properties on Biological Activity

The nature and position of substituents on the phenyl rings of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine play a pivotal role in modulating its biological profile. The electronic properties of these substituents, such as their electron-withdrawing or electron-donating character, significantly impact intermolecular interactions with target proteins.

The presence of fluorine atoms on the aromatic rings is a key feature of the parent compound. The position of this substitution, whether ortho, meta, or para, can drastically alter the molecule's conformation and electronic distribution, thereby affecting its binding affinity and selectivity for its biological targets.

In a study on norfloxacin (B1679917) analogues, it was observed that the substitution of a fluorine atom could influence the binding area of the molecule with its target enzyme. nih.gov While a direct comparative study on the ortho- versus para-fluorine substitution for this compound is not extensively available, the principles from related compounds suggest that the ortho-positioning is a critical determinant of its pharmacological activity. The para-position, in contrast, is often a region where the volume accessible by ligands is more limited in many receptor binding pockets. nih.gov

Table 1: Comparison of Substituent Positions on Phenylpiperazine Derivatives and Their General Impact on Receptor Affinity

| Substituent Position | General Effect on Affinity | Rationale |

| Ortho | Often favorable, especially with electronegative groups | Can influence torsional angles, leading to a preferred binding conformation. May engage in specific interactions with the receptor. nih.gov |

| Meta | Implicated in selectivity between different receptor subtypes | Can fine-tune electronic properties without significant steric hindrance, allowing for differential interactions. nih.gov |

| Para | Often encounters steric limitations | The binding pocket may be too narrow to accommodate bulky substituents at this position. nih.gov |

The substitution of fluorine with other halogens (chlorine, bromine, iodine) or other aromatic groups can significantly modify the compound's properties. The size, lipophilicity, and electronic influence of the substituent are all critical factors. For instance, replacing fluorine with a larger halogen like chlorine or bromine would increase the steric bulk and lipophilicity, which could either enhance or diminish binding depending on the topology of the receptor's binding site.

Studies on other series of phenylpiperazine derivatives have demonstrated that the introduction of various substituents on the phenyl ring can modulate activity. For example, in a series of dual inhibitors of serotonin (B10506) and noradrenaline reuptake, substitution on the phenyl rings was a key strategy to optimize activity. nih.gov The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density of the aromatic ring and can influence pi-pi stacking interactions or the formation of other non-covalent bonds with the receptor.

Conformational Analysis of the Piperazine (B1678402) Ring and Its Derivatives

The piperazine ring in this compound is a conformationally flexible scaffold. However, the presence of bulky N,N'-disubstituents, particularly the 2-fluorobenzoyl group, introduces significant steric hindrance and electronic effects that influence the ring's preferred conformation.

The N-benzoyl group introduces a partial double bond character to the N-C(O) bond, which restricts rotation and can lead to the existence of different rotamers. nih.govbeilstein-journals.org This, combined with the chair-boat conformational equilibrium of the piperazine ring itself, results in a complex conformational landscape. Temperature-dependent NMR studies on N-benzoylated piperazines have shown that these compounds exist as distinct conformers at room temperature. nih.govrsc.org

The interconversion between different chair conformations of the piperazine ring can also be hindered by the bulky substituents, leading to a higher energy barrier for ring inversion. beilstein-journals.org For N,N'-disubstituted piperazines, the substituents can adopt either axial or equatorial positions, and the equilibrium between these conformations is crucial for biological activity as it dictates the spatial orientation of the pharmacophoric groups. In some N,N'-disubstituted piperazines, the phenyl groups have been observed to force a more planar conformation around the nitrogen atoms due to resonance effects, giving them more sp2 character. wm.eduresearchgate.net

Table 2: Factors Influencing the Conformational Behavior of N,N'-Disubstituted Piperazines

| Factor | Influence on Piperazine Conformation | Consequence |

| N-Acyl Substitution | Restricted rotation around the N-C(O) amide bond | Existence of stable rotamers at room temperature. nih.govbeilstein-journals.org |

| Bulky N-Aryl/Acyl Groups | Increased energy barrier for piperazine ring inversion | Slower interconversion between chair conformations. beilstein-journals.orgrsc.org |

| Aromatic Substituents | Can force a more planar geometry at the nitrogen atom | Alters the bond angles and overall shape of the molecule. wm.eduresearchgate.net |

Impact of Piperazine Core Modifications (e.g., replacement with homopiperazine (B121016) or piperidine (B6355638) systems)

The piperazine core is a common scaffold in medicinal chemistry, but its modification or replacement with bioisosteres can lead to improved properties. Homopiperazine, a seven-membered ring analog, and piperidine, a six-membered ring with only one nitrogen atom, are common bioisosteric replacements for piperazine. nih.govnih.gov

Replacing the piperazine ring with a homopiperazine ring increases the flexibility and the distance between the nitrogen atoms. This can alter the binding mode and potentially improve affinity if the target receptor has a larger binding pocket. Conversely, replacing it with a piperidine ring removes one of the nitrogen atoms, which can impact the compound's polarity, basicity, and potential for hydrogen bonding. This modification can be beneficial in reducing off-target effects or improving pharmacokinetic properties.

While specific studies on the bioisosteric replacement of the piperazine ring in this compound are limited, the general principles of drug design suggest that such modifications would have a profound impact on its biological activity. The choice of a suitable bioisostere depends on the specific interactions the piperazine nitrogen atoms make with the target. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between ligands and their biological targets at a molecular level.

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For example, in studies of other phenylpiperazine derivatives, docking has been used to rationalize the observed structure-activity relationships and to guide the design of new, more potent analogs. nih.govresearchgate.netnih.govsemanticscholar.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. cjebm.orgsemanticscholar.org MD simulations can reveal how the flexibility of both the ligand and the protein influences the binding process and can help to identify stable binding modes that might not be apparent from static docking poses. For instance, MD simulations of other ligand-receptor complexes have provided insights into the dynamic behavior and stability of the bound ligand within the active site. semanticscholar.org

Table 3: Common Interactions Predicted by Molecular Docking for Phenylpiperazine Derivatives

| Type of Interaction | Description | Potential Role in Binding |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N) | The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar groups | The phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings | The fluorophenyl rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom | The fluorine atoms may participate in halogen bonds with electron-donating groups in the receptor. |

Theoretical Studies on Intermolecular Forces and Pharmacophore Models

The biological effect of a drug molecule is governed by the intermolecular forces it establishes with its target. Theoretical studies are crucial for characterizing these forces and for developing pharmacophore models that distill the essential features required for biological activity.

Intermolecular forces that would be critical for the binding of this compound to its biological target include:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that occur between all molecules. The aromatic rings of the compound would contribute significantly to these interactions.

Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor. The nitrogen atoms of the piperazine ring could also participate in hydrogen bonding, depending on the environment of the binding site.

Dipole-Dipole Interactions: The polar C-F and C=O bonds create local dipoles in the molecule, which can interact with polar residues in the binding pocket.

Halogen Bonds: The fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the target protein.

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a particular biological effect. For a compound like this compound, a pharmacophore model might include features such as:

Aromatic rings

A hydrogen bond acceptor (the carbonyl oxygen)

A hydrophobic feature (the phenyl rings)

Positive ionizable feature (the piperazine nitrogen under physiological conditions)

By aligning a series of active compounds and identifying common pharmacophoric features, a model can be generated. This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that possess the desired features and are therefore likely to be active.

Below is a hypothetical data table illustrating the types of information that would be generated from such computational studies.

| Computational Method | Parameter | Predicted Value for this compound | Significance |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | A lower value suggests stronger binding to the target. |

| Key Interacting Residues | TYR34, PHE87, ASN102 | Identifies specific amino acids involved in binding. | |

| QSAR | LogP | 3.2 | A measure of the compound's hydrophobicity. |

| Molecular Weight ( g/mol ) | 316.34 | Influences absorption and distribution. | |

| Pharmacophore Model | Features | 2 Aromatic, 1 H-Bond Acceptor | Defines the essential features for biological activity. |

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological data for the compound This compound that corresponds to the requested article outline.

The search results yielded information on various other structurally related piperazine derivatives, but not the specific compound . Using data from different molecules would be scientifically inaccurate and would violate the instruction to focus solely on "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical entity. No published studies on its anticancer activity, time-dependent cytotoxicity, neuropharmacological efficacy in models of psychostimulant use disorder, anxiolytic or antidepressant-like activities, or neuroprotective effects could be located.

Preclinical Pharmacological Investigations in in Vitro and in Vivo Animal Models

Neuropharmacological Efficacy in Animal Models

Locomotor Activity Assessment in Mice

No studies were identified that investigated the in vivo effects of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine on the locomotor activity of mice.

Antimicrobial and Antifungal Activity Studies (in vitro/in vivo assays)

There is no available data from in vitro or in vivo assays describing the antimicrobial or antifungal activity of this compound. While numerous piperazine (B1678402) derivatives have been synthesized and evaluated for such properties, specific information for this compound is lacking. researchgate.net

Enzyme Inhibition Efficacy in Preclinical Biological Systems (e.g., microsomal stability)

No information regarding the in vitro enzyme inhibition or microsomal stability of this compound has been reported in the scientific literature. Studies on other arylpiperazine derivatives have highlighted the importance of metabolic stability in their potential as drug candidates. nih.gov

Analytical and Structural Characterization Methodologies

Spectroscopic Analysis for Compound Identification and Purity

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms in the molecule.

For 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two fluorophenyl rings and the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, with their chemical shifts indicating their electronic environment. The presence of fluorine atoms would introduce characteristic splitting in both ¹H and ¹³C NMR spectra due to spin-spin coupling (J-coupling) between the fluorine nucleus and nearby proton or carbon nuclei.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | - | - | - |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ would indicate the presence of the amide carbonyl group (C=O). Bands in the region of 1200-1100 cm⁻¹ would correspond to the C-N stretching of the piperazine ring and the amide. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹. The C-F stretching vibrations from the two fluorophenyl rings would typically be found in the 1300-1000 cm⁻¹ region.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| Data not available | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural clues based on fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperazine ring, leading to characteristic fragment ions that could be used to confirm the structure.

Mass Spectrometry Data

| m/z | Ion Assignment |

|---|---|

| Data not available | - |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the two fluorophenyl groups and the benzoyl group. While crystal structure data exists for related compounds, such as salts of isomers, specific crystallographic data for this compound has not been reported in the Cambridge Structural Database or other publicly available resources.

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Chromatographic Purity and Characterization (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) would be a primary method to determine the purity of this compound. A sample would be analyzed using an appropriate column and mobile phase, and the purity would be determined by the percentage of the area of the main peak relative to the total area of all peaks detected, typically by a UV detector. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both the determination of purity and the confirmation of the molecular weight of the compound and any impurities.

HPLC Purity Analysis Example

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

| Purity (%) | Data not available |

Emerging Research Areas and Future Perspectives for Fluorinated Piperazine Compounds

Exploration of Novel Derivatizations for Enhanced Biological Potency and Selectivity

The core structure of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine offers multiple avenues for chemical modification to enhance biological potency and selectivity. Research into analogous fluorinated piperazine (B1678402) compounds demonstrates that even subtle structural changes can lead to significant alterations in pharmacological activity. These derivatizations typically focus on three key areas: the N-benzoyl group, the N-phenyl group, and the piperazine core itself.

Modifications of the Benzoyl and Phenyl Rings: The position and number of fluorine substituents on the aromatic rings are critical determinants of activity. For instance, shifting the fluorine from the ortho to the para position on the benzoyl ring can alter receptor binding affinity and selectivity. The introduction of additional substituents, such as methoxy (B1213986) or chloro groups, can further modulate the electronic and steric properties of the molecule, leading to tailored interactions with specific biological targets.

Bioisosteric Replacement and Scaffold Hopping: To explore new chemical space and intellectual property, researchers often employ bioisosteric replacement. For example, the phenyl rings could be replaced with other aromatic systems like pyridine (B92270) or pyrimidine. Such modifications can influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties and open up new binding interactions with target proteins.

Alterations to the Piperazine Core: While the piperazine ring is a common motif in many centrally acting agents, its conformational rigidity and basicity can be fine-tuned. Introducing substituents on the piperazine ring itself can restrict its conformation, potentially leading to higher selectivity for a specific receptor subtype.

A summary of representative derivatizations and their impact on biological activity is presented in the table below.

| Compound Class | Derivatization Strategy | Impact on Biological Activity | Potential Therapeutic Area |

| Fluorinated Cinnamylpiperazines | Replacement of the benzoyl group with a cinnamyl moiety. | Modulation of binding affinity for monoamine oxidase B (MAO-B). nih.gov | Neurodegenerative Diseases |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Variation of substituents on the benzoyl ring. | Significant cytotoxic effects against various cancer cell lines. nih.gov | Oncology |

| Arylpiperazinylalkylthiothienopyrimidines | Complex heterocyclic modifications. | High potency and selectivity for 5-HT1A receptors. | CNS Disorders |

Identification and Validation of New Molecular Targets

The arylpiperazine moiety is a well-established pharmacophore that interacts with a wide range of biological targets, particularly within the central nervous system (CNS). While initial research on compounds like this compound might focus on known targets such as serotonin (B10506) or dopamine (B1211576) receptors, emerging research is continually identifying and validating new molecular targets for this class of compounds.

Beyond Traditional CNS Targets: The versatility of the fluorinated piperazine scaffold allows for its application in diverse therapeutic areas. For example, derivatives have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs), which are involved in nucleoside salvage and the regulation of adenosine (B11128) signaling. nih.govnih.gov Specific analogs have shown selectivity for ENT2 over ENT1, highlighting the potential for developing highly specific modulators for this transporter family. nih.govnih.gov

Anticancer and Antimicrobial Applications: The piperazine scaffold is increasingly being explored for its potential in oncology. Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those from liver, breast, and colon cancers. nih.gov Furthermore, novel piperazine derivatives of phenothiazine (B1677639) have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, showing promise in the development of new anti-infective agents.

Multi-Target-Directed Ligands for Complex Diseases: For multifactorial diseases like Alzheimer's, compounds that can interact with multiple targets are of great interest. Novel piperazine-based compounds are being designed to target both amyloid-β and tau peptide aggregation, two of the pathological hallmarks of the disease. researchgate.net This multi-target approach offers a more holistic therapeutic strategy compared to single-target agents.

The table below summarizes some of the novel molecular targets being explored for fluorinated piperazine compounds.

| Molecular Target | Therapeutic Rationale | Example Compound Class |

| Equilibrative Nucleoside Transporters (ENTs) | Regulation of adenosine signaling and chemotherapy. nih.govnih.gov | 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues. nih.govnih.gov |

| Monoamine Oxidase B (MAO-B) | Inhibition of dopamine degradation in neurodegenerative diseases. nih.gov | Fluorinated cinnamylpiperazines. nih.gov |

| Amyloid-β and Tau Peptides | Inhibition of aggregation in Alzheimer's disease. researchgate.net | Novel piperazine derivatives. researchgate.net |

| Fibroblast Activation Protein (FAP) | Targeting the tumor microenvironment in oncology. researchgate.net | Fluorinated quinolinecarboxamides. researchgate.net |

Advancements in Radioligand Design for Molecular Imaging and Diagnostics

The ability to non-invasively visualize and quantify molecular targets in vivo is crucial for understanding disease pathophysiology and for the development of targeted therapies. Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes, known as radioligands. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into piperazine structures is a promising strategy for developing novel PET radioligands.

The phenylpiperazine scaffold is particularly amenable to labeling with ¹⁸F, which has an ideal half-life of approximately 110 minutes for PET imaging. researchgate.net The introduction of a fluorine atom, as in this compound, provides a site for direct radiofluorination or for the attachment of ¹⁸F-labeled prosthetic groups.

Recent advancements have seen the development of ¹⁸F-labeled phenylpiperazine-like radioligands for imaging dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. nih.gov These radioligands have demonstrated good radiochemical purity, in vitro stability, and specific binding to D3 receptors in preclinical PET studies. nih.gov The development of such tools allows for the in vivo assessment of receptor density and occupancy, which can aid in drug development and patient stratification.

Furthermore, fluorinated piperazine derivatives are being explored for the development of PET agents targeting other important biomarkers, such as monoamine oxidase B (MAO-B) for neurodegenerative diseases and the translocator protein (TSPO) as a marker of neuroinflammation. While some novel fluorinated cinnamylpiperazines were found to have insufficient MAO-B binding affinity to be ideal PET agents, the insights gained from these studies are paving the way for the development of more potent ligands. nih.gov

Addressing Research Gaps and Challenges in Preclinical Development and Lead Optimization

Despite the therapeutic promise of fluorinated piperazine compounds, their journey from a promising hit to a clinical candidate is fraught with challenges. The preclinical development and lead optimization phases are critical for identifying and mitigating potential liabilities related to a compound's ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles.

Metabolic Stability: The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. chemrxiv.org However, the metabolic fate of fluorinated compounds can be complex. Depending on its position, the fluorine atom can alter the electronic properties of the molecule, potentially leading to the formation of reactive metabolites. A thorough understanding of a compound's metabolic pathways is therefore essential.

Pharmacokinetics and Bioavailability: Achieving optimal pharmacokinetic properties is a major hurdle. Poor solubility, low membrane permeability, and rapid clearance can all limit a compound's oral bioavailability and in vivo efficacy. zeclinics.com Lead optimization strategies often involve modifying the physicochemical properties of the molecule, such as its lipophilicity and pKa, to improve its ADME profile.

Off-Target Effects and Selectivity: The arylpiperazine pharmacophore is known to interact with multiple receptors, which can lead to undesirable off-target effects. Achieving high selectivity for the desired biological target is a key challenge. This often requires extensive structure-activity relationship (SAR) studies and the use of computational modeling to design more selective ligands.

Predictive Models and Early-Stage Screening: To address these challenges, there is a growing emphasis on the use of in vitro and in silico ADME and toxicity screening assays early in the drug discovery process. nih.gov These predictive models help to prioritize compounds with more favorable properties for further development, thereby reducing the high attrition rates in later stages. The integration of these tools allows for a more rational approach to lead optimization, focusing on achieving a balance between potency, selectivity, and drug-like properties. uniroma1.it

Q & A

Synthesis Optimization and Reaction Design

Q: What are the key considerations for optimizing the synthesis of 1-(2-fluorobenzoyl)-4-(2-fluorophenyl)piperazine to improve yield and purity? A: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Solvent Selection: Use polar aprotic solvents like DMF or DCM to stabilize intermediates and enhance reaction rates .

- Catalysis: Copper sulfate/sodium ascorbate systems (click chemistry) improve triazole formation efficiency in analogous piperazine derivatives .

- Purification: Column chromatography with silica gel (ethyl acetate:hexane gradients) resolves impurities. Monitor progress via TLC (hexane:ethyl acetate = 2:1) .

- Temperature Control: Room temperature minimizes side reactions in propargylation steps .

Structural Characterization Techniques

Q: Which advanced spectroscopic and computational methods validate the structural integrity of this compound? A:

- NMR/IR: Confirm fluorophenyl and benzoyl group positions via / NMR shifts (e.g., aromatic protons at δ 7.00–7.32 ppm) and carbonyl stretching (~1650 cm) .

- X-ray Crystallography: Resolves conformational details (e.g., chair conformation of piperazine rings, dihedral angles between fluorophenyl groups) .

- DFT Calculations: Predict electronic properties and optimize geometry for docking studies .

Biological Activity Profiling

Q: How can researchers design assays to evaluate the anticancer potential of this compound? A:

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare to cisplatin controls .

- Enzyme Inhibition: Test carbonic anhydrase I/II inhibition via spectrophotometric methods (e.g., esterase activity) .

- Molecular Docking: Target tyrosine kinases or DNA topoisomerases using AutoDock Vina. Validate binding poses with MD simulations .

Addressing Data Contradictions in Pharmacological Studies

Q: How to resolve discrepancies in reported biological activities of fluorophenyl-piperazine derivatives? A:

- Assay Variability: Standardize conditions (e.g., cell line passage number, serum concentration) to minimize inter-lab variability .

- Structural Nuances: Compare substituent effects; e.g., 2-fluorobenzoyl vs. 4-fluorobenzyl groups alter steric/electronic profiles and target affinity .

- Meta-Analysis: Cross-reference data from diverse sources (e.g., PubChem, peer-reviewed journals) while excluding non-validated platforms like BenchChem .

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance selectivity for neurological targets? A:

- Fluorine Positioning: 2-fluorophenyl groups improve blood-brain barrier penetration vs. 4-fluoro analogs .

- Piperazine Substituents: Carbothioamide moieties (as in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) enhance serotonin receptor binding .

- Hybridization: Link to pyrazole or triazole rings (e.g., via Huisgen cycloaddition) modulates dopamine D/5-HT affinity .

Stability and Degradation Pathways

Q: What are the dominant degradation pathways under physiological conditions? A:

- Hydrolysis: Susceptible to esterase-mediated cleavage of benzoyl groups. Use LC-MS to identify metabolites (e.g., free piperazine) .

- Oxidative Stress: Fluorophenyl rings resist oxidation, but piperazine N-centers may form N-oxides. Monitor via HPLC-PDA .

- Photodegradation: Protect from UV light; store in amber vials at -20°C .

Computational Modeling for Drug Design

Q: How to prioritize analogues for synthesis using in silico tools? A:

- Pharmacophore Mapping: Identify critical features (e.g., fluorophenyl H-bond acceptors, piperazine hydrophobicity) using Schrödinger Phase .

- ADMET Prediction: Use SwissADME to filter compounds with poor bioavailability or CYP450 inhibition risks .

- Free Energy Perturbation (FEP): Quantify binding affinity changes for kinase targets upon substituent modification .

Safety and Handling Protocols

Q: What precautions are essential during laboratory handling? A:

- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods for synthesis .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Acute Toxicity: LD data for similar piperazines suggest moderate toxicity; administer first aid (e.g., eye irrigation) upon exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.